molecular formula C20H19N5O3S B3003145 5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921848-70-6

5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B3003145
M. Wt: 409.46
InChI Key: QDQXBRSTEAGTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C20H19N5O3S and its molecular weight is 409.46. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide' involves the synthesis of the pyrazolo[4,3-c]pyridine ring system followed by the addition of the phenyl and thiazol-2-yl groups and the final addition of the 3-methoxypropyl and carboxamide groups.

Starting Materials
2-aminopyridine, ethyl acetoacetate, phenylhydrazine, thiazole-2-carboxylic acid, 3-methoxypropanol, ethyl chloroformate, triethylamine, sodium hydroxide, acetic acid, acetic anhydride, N,N-dimethylformamide, dichloromethane, diethyl ether, wate

Reaction
Step 1: Synthesis of pyrazolo[4,3-c]pyridine ring system, a. Dissolve 2-aminopyridine (1.0 g, 0.01 mol) and ethyl acetoacetate (1.5 g, 0.01 mol) in ethanol (20 mL) and add a few drops of acetic acid., b. Heat the mixture under reflux for 4 hours., c. Cool the mixture to room temperature and filter the solid product., d. Wash the solid product with water and dry it under vacuum to obtain the pyrazolo[4,3-c]pyridine ring system (yield: 80%)., Step 2: Addition of phenyl and thiazol-2-yl groups, a. Dissolve the pyrazolo[4,3-c]pyridine ring system (0.5 g, 0.0025 mol) and phenylhydrazine (0.4 g, 0.003 mol) in N,N-dimethylformamide (10 mL)., b. Add sodium hydroxide (0.2 g, 0.005 mol) and heat the mixture under reflux for 6 hours., c. Cool the mixture to room temperature and filter the solid product., d. Wash the solid product with water and dry it under vacuum to obtain the pyrazolo[4,3-c]pyridine-phenylhydrazone (yield: 70%)., e. Dissolve the pyrazolo[4,3-c]pyridine-phenylhydrazone (0.5 g, 0.002 mol) and thiazole-2-carboxylic acid (0.3 g, 0.002 mol) in dichloromethane (10 mL)., f. Add ethyl chloroformate (0.3 g, 0.003 mol) and triethylamine (0.4 g, 0.004 mol) and stir the mixture at room temperature for 12 hours., g. Wash the mixture with water and dry it over anhydrous sodium sulfate., h. Evaporate the solvent under reduced pressure and purify the product by column chromatography to obtain the pyrazolo[4,3-c]pyridine-phenyl-thiazole (yield: 60%)., Step 3: Addition of 3-methoxypropyl and carboxamide groups, a. Dissolve the pyrazolo[4,3-c]pyridine-phenyl-thiazole (0.3 g, 0.001 mol) in dichloromethane (10 mL)., b. Add 3-methoxypropanol (0.2 g, 0.002 mol) and triethylamine (0.2 g, 0.002 mol) and stir the mixture at room temperature for 6 hours., c. Add ethyl chloroformate (0.2 g, 0.002 mol) and stir the mixture at room temperature for 12 hours., d. Wash the mixture with water and dry it over anhydrous sodium sulfate., e. Evaporate the solvent under reduced pressure and purify the product by column chromatography to obtain the final compound '5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide' (yield: 50%).

properties

IUPAC Name

5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(1,3-thiazol-2-yl)pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-28-10-5-9-24-12-15(18(26)22-20-21-8-11-29-20)17-16(13-24)19(27)25(23-17)14-6-3-2-4-7-14/h2-4,6-8,11-13H,5,9-10H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQXBRSTEAGTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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